1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one is a chemical compound that belongs to the category of pyrrolidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a pyrrolidine ring substituted with a phenylsulfonyl group and an acetyl moiety, making it of interest for various synthetic and pharmaceutical applications.
The compound can be synthesized from readily available starting materials, including pyrrolidin-2-one and phenylsulfonylacetate. Its synthesis is often explored in the context of developing new therapeutic agents.
1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one can be classified as:
The synthesis of 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one can be achieved through several methods, including:
A typical synthetic route involves:
1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one can participate in various chemical reactions:
In laboratory settings, reactions involving this compound are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.
The mechanism of action for 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one largely depends on its interactions with biological targets. It may act through:
Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to analgesic or anti-inflammatory effects.
1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one has potential applications in various scientific fields:
1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one represents a synthetically valuable heterocyclic compound featuring a unique amalgamation of pharmacophoric elements. This molecule integrates a pyrrolidin-2-one (γ-lactam) scaffold with a phenylsulfonylacetyl moiety, creating a structurally complex framework with significant implications for medicinal chemistry and drug design. The compound exemplifies how strategic fusion of distinct functional groups can yield molecules with enhanced biological potential and physicochemical properties. Its structural architecture positions it as a versatile intermediate in synthetic organic chemistry, particularly for the development of therapeutically relevant compounds targeting complex multifactorial diseases [1] [6].
The systematic name 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one precisely defines the molecular architecture according to IUPAC conventions. This nomenclature delineates the core pyrrolidin-2-one heterocycle (a five-membered lactam ring) substituted at the nitrogen atom by a (phenylsulfonyl)acetyl functional group. The phenylsulfonyl moiety is attached via a sulfonyl bridge to an acetyl spacer that connects to the lactam nitrogen. This arrangement creates a distinctive electronic configuration where the strongly electron-withdrawing sulfone group (-SO₂-) adjacent to the carbonyl functionality significantly influences the compound's reactivity and potential interactions with biological targets [1].
Table 1: Nomenclature and Fundamental Chemical Data of 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one
Nomenclature Type | Designation | Chemical Identifier | Value |
---|---|---|---|
Systematic Name | 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one | CAS Registry Number | 907969-47-5 |
Alternative Name | 1-[(Phenylsulfonyl)acetyl]-2-pyrrolidinone | Molecular Formula | C₁₂H₁₃NO₄S |
Trivial Name | N-(Phenylsulfonylacetyl)-γ-butyrolactam | Molecular Weight | 267.30 g/mol |
SMILES Notation | O=C1N(C(CS(=O)(C2=CC=CC=C2)=O)CC1 | MDL Number | MFCD27991327 |
The molecular formula C₁₂H₁₃NO₄S confirms the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, consistent with the described structure. The SMILES notation O=C1N(C(CS(=O)(C2=CC=CC=C2)=O)CC1 provides a machine-readable representation that encodes the connectivity: the pyrrolidinone ring (O=C1N...CCC1) with the nitrogen substituted by a -CH₂C(O)- group, which is further connected to the sulfur of the phenylsulfonyl moiety [1]. This connectivity establishes a conjugated system extending from the lactam carbonyl through the acetyl spacer to the sulfone group, creating a planar, electron-deficient region that may serve as a hydrogen bond acceptor domain.
The structural significance of this compound in heterocyclic chemistry stems from several key features:
Table 2: Key Structural Components and Their Electronic Contributions
Structural Feature | Electronic Properties | Potential Chemical/Biological Roles |
---|---|---|
Pyrrolidin-2-one ring | Dipolar character; Amide bond with partial double-bond character | Provides conformational rigidity; Serves as hydrogen bond acceptor; Mimics peptide bonds |
Phenylsulfonyl group | Strong electron-withdrawing effect; Resonance stabilization | Enhances acidity of adjacent protons; Participates in charge-transfer interactions; Enables nucleophilic substitution |
Acetyl linker | Conjugated system with carbonyl; Planar configuration | Transmits electronic effects; Maintains planarity for target binding; Offers potential metabolic stability |
Sulfonyl bridge | Tetrahedral geometry; Strong polarization | Creates hydrogen bond acceptor sites; Contributes to water solubility; Influences overall molecular dipole |
The molecular weight of 267.30 g/mol situates this compound within "lead-like" space, below the 350 g/mol threshold often preferred for initial hits in drug discovery. This relatively compact structure bearing multiple functional groups makes it an attractive molecular scaffold for further chemical elaboration. The presence of both hydrogen bond acceptors (carbonyl oxygens, sulfonyl oxygens) and the potential for hydrophobic interactions (phenyl ring) provide a balanced profile for target engagement [1] [6].
The structural architecture of 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one positions it within a significant historical trajectory in medicinal chemistry, particularly in the evolution of multifunctional ligands. The pyrrolidinone scaffold has been extensively investigated as a privileged structure in central nervous system (CNS) therapeutics, featured prominently in compounds such as the racetam class of nootropic agents (e.g., piracetam, aniracetam). The introduction of the phenylsulfonyl moiety represents a strategic enhancement designed to augment target affinity and selectivity toward specific enzyme classes, particularly those with sulfonamide-binding domains [6] [8].
The historical significance of this compound stems from its embodiment of key pharmacophore design principles:
Patent literature (US6784197B2) reveals that structurally analogous 2-oxo-1-pyrrolidine derivatives have been specifically claimed for treating neurological and psychiatric disorders including epilepsy, neuropathic pain, migraine, and bipolar disorder. While this specific compound is not explicitly named in the available patent excerpts, its structural features align closely with the claimed pharmacophores, suggesting its potential utility within these therapeutic areas. The patent emphasizes compounds featuring variations at the lactam nitrogen, including acylated derivatives, highlighting the chemical space occupied by 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one [6].
The phenylsulfonylacetyl group serves as a key structural motif in several classes of pharmacologically active compounds. Its emergence in medicinal chemistry can be traced to the recognition that sulfonamides offer not only favorable physicochemical properties (moderate solubility, metabolic stability) but also specific interactions with biological targets. Sulfonamide-containing drugs historically gained prominence as antibiotics (sulfa drugs), carbonic anhydrase inhibitors, and more recently, as protease inhibitors and receptor antagonists. The specific combination with the pyrrolidinone ring likely arose from efforts to target neurological disorders, given the established CNS activity of γ-lactam derivatives [6] [8].
Table 3: Evolution of Key Pharmacophore Elements in 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one
Pharmacophore Element | Historical Precedents | Rationale for Incorporation | Therapeutic Implications |
---|---|---|---|
Pyrrolidin-2-one ring | Racetam nootropics (Piracetam, Aniracetam); Anticonvulsants (Levetiracetam) | Provides blood-brain barrier penetration; Mimics neurotransmitter conformations; Metabolic stability | Neurological disorders; Cognitive enhancers; Antiepileptic drugs |
Sulfonamide group | Sulfa antibiotics; COX-2 inhibitors (Celecoxib); Carbonic anhydrase inhibitors | Enhances target binding specificity; Improves solubility properties; Facilitates salt formation | Enzyme inhibition; Receptor antagonism; Antibacterial activity |
Acetyl linker | β-enamine ketone derivatives; Acetylcholine mimics | Maintains optimal distance between pharmacophores; Contributes to planarity; Balances lipophilicity | Multitarget ligands; Conformational constraint; Enhanced potency |
In contemporary drug discovery, particularly for complex neurodegenerative diseases like Alzheimer's, multifunctional ligands have gained prominence. Research demonstrates that compounds combining heterocyclic scaffolds (including pyrrolidinones) with targeted functional groups (like sulfonamides) can simultaneously address multiple pathological pathways—such as cholinesterase inhibition, amyloid-beta aggregation, and tau protein modulation. The structural features of 1-(2-(Phenylsulfonyl)acetyl)pyrrolidin-2-one align perfectly with this design philosophy, suggesting its potential as a template for developing multitarget-directed ligands (MTDLs). These could potentially combine 5-HT6 receptor antagonism with enzyme inhibitory functions, as evidenced by recent studies on structurally sophisticated hybrids [8].
The historical development of this compound class reflects a broader shift toward rational pharmacophore hybridization, where established bioactive motifs are strategically combined to create novel chemical entities with enhanced therapeutic potential. The integration of the phenylsulfonyl group into the pyrrolidinone framework exemplifies how modern medicinal chemistry leverages electronic and steric complementarity to address the challenges of multi-factorial diseases [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7